3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE
Description
The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one is a heterocyclic organic molecule featuring a 3,5-dimethylisoxazole moiety linked to a propan-1-one backbone, which is further substituted with a piperidine ring bearing a 5-(thiophen-3-yl)-1,3,4-oxadiazole group.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-16(13(2)26-22-12)3-4-17(24)23-8-5-14(6-9-23)18-20-21-19(25-18)15-7-10-27-11-15/h7,10-11,14H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNNYQRZOJWCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and oxadiazole intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness arises from its hybrid architecture, combining isoxazole, oxadiazole, and thiophene rings. Below is a comparative analysis with structurally or functionally related compounds:
Key Observations:
Antioxidant Potential: The target compound shares a piperidine backbone with 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone, which exhibits antioxidant activity via metal coordination . The thiophene-oxadiazole moiety in the target compound may similarly act as a redox-active scaffold.
Synthetic Complexity: Unlike simpler thiazolidinone derivatives synthesized via reflux (e.g., compounds in ), the target compound likely requires advanced coupling strategies to integrate its multiple heterocycles.
Functional Group Impact : Replacing the amine group in 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine with a ketone and oxadiazole-thiophene system (as in the target compound) could enhance lipophilicity and target binding, critical for CNS permeability or enzyme inhibition .
Biological Activity
The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on immunomodulatory effects, anti-inflammatory properties, and other pharmacological applications based on recent studies and findings.
The chemical formula of the compound is with a molecular weight of approximately 366.47 g/mol. The structure includes an oxazole ring and a piperidine moiety which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities across various domains:
Immunomodulatory Effects
Several studies have highlighted the immunomodulatory properties of isoxazole derivatives. For example, derivatives similar to the compound have been shown to regulate immune functions by modulating cytokine production and influencing T-cell activity. Specifically:
- In vitro studies demonstrated that related isoxazole compounds inhibited TNF-alpha production in human whole blood cultures and suppressed lymphocyte proliferation induced by phytohemagglutinin (PHA) .
- In vivo studies indicated that these compounds could stimulate the inductive phase of delayed-type hypersensitivity (DTH) while inhibiting the eliciting phase .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Isoxazole derivatives have been reported to:
- Inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Reduce inflammation in models of arthritis and colitis .
Case Studies
Recent case studies have provided insights into the specific effects of this compound:
- Study on Immune Response Modulation :
- Anti-cancer Activity :
Data Tables
The biological activity of this compound can be attributed to several mechanisms:
- Cytokine Modulation : The compound alters cytokine profiles, promoting anti-inflammatory responses while suppressing pro-inflammatory mediators.
- Apoptotic Pathways : Activation of apoptotic pathways through caspase activation contributes to its potential anti-cancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
